molecular formula C16H11ClN2OS B2592459 [2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339022-30-9

[2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No. B2592459
CAS RN: 339022-30-9
M. Wt: 314.79
InChI Key: YRYIUNPJGDKLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone consists of a thiazole ring attached to a phenyl group and a chloroaniline group . The exact structure would need to be confirmed through spectroanalytical data such as NMR, IR, and mass spectral data .

Scientific Research Applications

Future Directions

Given the limited information available on 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone, future research could focus on its synthesis, characterization, and potential applications. Thiazole derivatives are known to have a broad range of chemical and biological properties, suggesting potential uses in pharmaceuticals .

properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)19-16-18-10-14(21-16)15(20)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYIUNPJGDKLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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